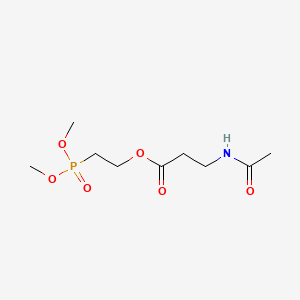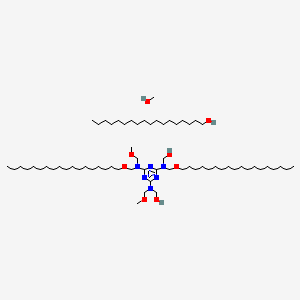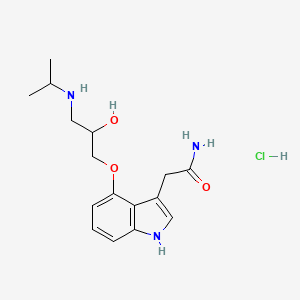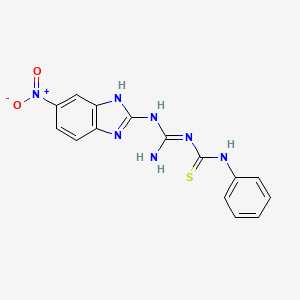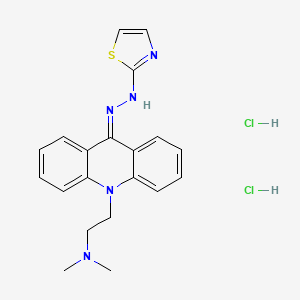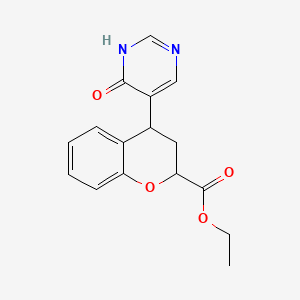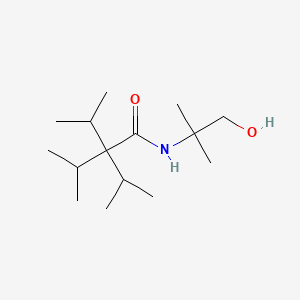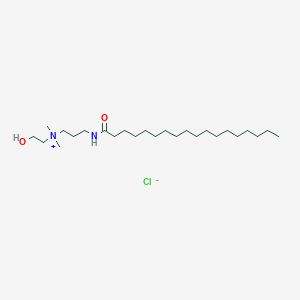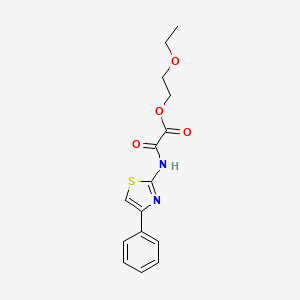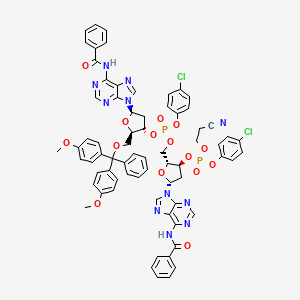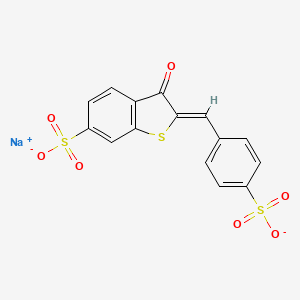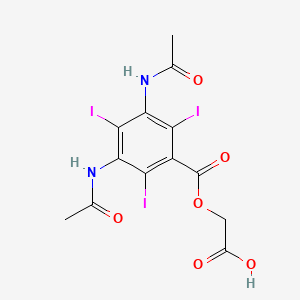
Cartrizoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cartrizoic acid is a carboxylic acid, a class of organic compounds characterized by the presence of a carboxyl group (-COOH). Carboxylic acids are widely distributed in nature and play a crucial role in various biochemical processes. This compound, like other carboxylic acids, is known for its acidic properties and its ability to form hydrogen bonds, which significantly influence its chemical behavior and applications .
準備方法
Synthetic Routes and Reaction Conditions: Cartrizoic acid can be synthesized through several methods commonly used for carboxylic acids. One such method involves the oxidation of primary alcohols or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Another method includes the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to yield carboxylic acids .
Industrial Production Methods: In industrial settings, carboxylic acids, including this compound, can be produced via the carboxylation of Grignard reagents. This process involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to form a metal carboxylate, which is then protonated to yield the carboxylic acid .
化学反応の分析
Types of Reactions: Cartrizoic acid undergoes various chemical reactions typical of carboxylic acids:
Oxidation: this compound can be further oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group of this compound can be replaced by other nucleophiles, forming derivatives such as esters, amides, and anhydrides
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂) for forming acid chlorides.
Major Products:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Primary alcohols.
Substitution: Esters, amides, and anhydrides.
科学的研究の応用
Cartrizoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in metabolic pathways and can be used in studies related to enzyme functions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of cartrizoic acid involves its interaction with molecular targets through its carboxyl group. This interaction can lead to the formation of hydrogen bonds and ionic interactions, influencing the compound’s reactivity and stability. In biological systems, this compound can participate in metabolic pathways, acting as an intermediate in the synthesis and degradation of various biomolecules .
類似化合物との比較
- Acetic acid
- Citric acid
- Oxalic acid
特性
CAS番号 |
15082-58-3 |
|---|---|
分子式 |
C13H11I3N2O6 |
分子量 |
671.95 g/mol |
IUPAC名 |
2-(3,5-diacetamido-2,4,6-triiodobenzoyl)oxyacetic acid |
InChI |
InChI=1S/C13H11I3N2O6/c1-4(19)17-11-8(14)7(13(23)24-3-6(21)22)9(15)12(10(11)16)18-5(2)20/h3H2,1-2H3,(H,17,19)(H,18,20)(H,21,22) |
InChIキー |
XQYJYOAXDGROHO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OCC(=O)O)I)NC(=O)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


